H-Leu-leu-ome hcl
Overview
Description
H-Leu-Leu-OMe Hydrochloride (H-LEU-LEU-OME HCL, L-Leucyl-L-Leucine methyl ester) is a dipeptide condensation product of L-leucine methyl ester generated by human monocytes or polymorphonuclear leukocytes . It selectively eliminates lymphocytes with cytotoxic potential and can induce endolysosomal pathway stress .
Synthesis Analysis
H-Leu-OMe HCl is a derivative of L-Leucine, an essential amino acid . The synthesis of H-Leu-OMe HCl involves the use of L-Leucine and Methanol .Molecular Structure Analysis
The molecular formula of H-Leu-Leu-OMe HCl is C13H26N2O3.HCl . The molecular weight is 294.82 .Chemical Reactions Analysis
H-Leu-OMe.HCl has a molecular weight of 181.660, a density of 0.955 g/cm3, and a boiling point of 169.2ºC at 760 mmHg . Its melting point is 151-153 °C (lit.) .Physical And Chemical Properties Analysis
H-Leu-Leu-OMe HCl is soluble at 0.15 g/ml in MeOH . It has a molecular weight of 294.82 and a molecular formula of C13H26N2O3.HCl .Scientific Research Applications
Chemotactic Peptide Analogs
Research has shown the significance of H-Leu-leu-ome hcl in the context of chemotactic peptide analogs. These peptides play a crucial role in understanding peptide backbone conformations and their biological activity. Studies have focused on analogs of the prototypical chemotactic peptide HCO-Met-Leu-Phe-OMe to investigate the impact of the chemical structure of the central residue on the stability of active conformers (Vertuani et al., 1995).
Molecular Conformation and Crystal Structure
The molecular conformation and crystal structure of chemotactic peptide analogs have been a significant area of study. For instance, the synthesis and crystal and molecular conformation of HCO-Met-Leu-Ain-OMe, an analog of the chemotactic peptide HCO-Met-Leu-Phe-OH, was explored to understand its chemotactic properties (Gavuzzo et al., 2009).
Synthesis and Evaluation of Analogues
New analogues of H-Leu-leu-ome hcl have been synthesized and evaluated for their biological activities. These studies help in understanding how chemical modifications at the C-terminal residue of the native ligand impact its activity (Torrini et al., 1998).
Interaction with Immune Cells
The interaction of H-Leu-leu-ome hcl derivatives with immune cells, such as natural killer cells, has been studied extensively. For example, L-Leucine methyl ester (Leu-OMe) and its products, like Leu-Leu-OMe, have shown effects on natural killer cell function, indicating the potential for regulating immune responses (Thiele & Lipsky, 1985).
Membrane Permeability Improvement
Studies have also focused on developing hydrophobic H-bond pairs of leuprolide (LEU) with non-ionic surfactants to improve membrane permeability. This research indicates the potential of using H-Leu-leu-ome hcl derivatives in enhancing drug delivery systems (Nazir et al., 2019).
Antioxidant Properties
Research on bovine intestinal epithelial cells showed that Leu (leucine) could alleviate oxidative injury, suggesting that H-Leu-leu-ome hcl derivatives might have antioxidant properties beneficial in cellular protection (Mao et al., 2022).
Safety And Hazards
H-Leu-Leu-OMe HCl is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant Papers The effects of amino acid derivatives on physical, mental, and physiological activities have been studied . The use of H-Leu-Leu-OMe Hydrochloride for its immunosuppressant properties has also been cited in various publications .
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl leucylleucinate hydrochloride | |
CAS RN |
6491-83-4 | |
Record name | Methyl leucylleucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76R0TP2LNW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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